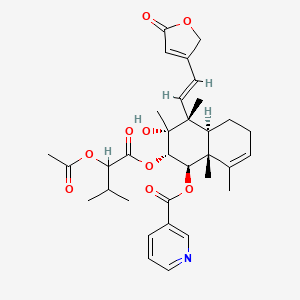
Scutebarbatine L(rel)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scutebarbatine L(rel) is a diterpene lactone. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Chemical Composition and Mechanisms
Scutebarbatine L(rel) is noted for its complex chemical constituents, primarily flavonoids and diterpenoids, which are believed to contribute to its pharmacological effects. The main active components include:
- Flavonoids : Quercetin, luteolin, scutellarein, scutellarin, wogonin, and baicalein.
- Diterpenoids : Neo-clerodane diterpenoids with immunomodulatory and anti-tumor activities.
These compounds have been shown to exert various biological effects, including:
- Inhibition of Tumor Growth : Studies indicate that Scutebarbatine L(rel) can inhibit tumor cell proliferation and induce apoptosis through mitochondrial pathways by up-regulating caspase-3 and caspase-9 while down-regulating Bcl-2 levels .
- Immunomodulation : The compound enhances the immune response against tumors and may help overcome drug resistance in cancer therapies by regulating drug efflux pumps .
Clinical Applications
The primary clinical application of Scutebarbatine L(rel) is in the field of oncology. It is used as an adjuvant therapy in cancer treatment, particularly for alleviating the side effects of chemotherapy and radiotherapy. Its efficacy has been documented in various cancers, including:
- Breast Cancer
- Ovarian Cancer
- Prostate Cancer
- Leukemia
Research has demonstrated that Scutebarbatine L(rel) can improve the quality of life for patients undergoing conventional cancer treatments by mitigating adverse effects like nausea and fatigue .
Case Studies
- In Vitro Studies on Lung Carcinoma :
- In Vivo Efficacy :
- Combination Therapies :
Summary Table of Applications
Propiedades
Fórmula molecular |
C33H41NO9 |
|---|---|
Peso molecular |
595.7 g/mol |
Nombre IUPAC |
[(1R,2S,3R,4R,4aS,8aR)-2-(2-acetyloxy-3-methylbutanoyl)oxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C33H41NO9/c1-19(2)26(41-21(4)35)30(38)43-28-27(42-29(37)23-11-9-15-34-17-23)32(6)20(3)10-8-12-24(32)31(5,33(28,7)39)14-13-22-16-25(36)40-18-22/h9-11,13-17,19,24,26-28,39H,8,12,18H2,1-7H3/b14-13+/t24-,26?,27+,28+,31-,32+,33+/m1/s1 |
Clave InChI |
QLQRVRCHRRIMMB-ZDYHSNSLSA-N |
SMILES isomérico |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C(C(C)C)OC(=O)C)OC(=O)C4=CN=CC=C4)C |
SMILES canónico |
CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C(C(C)C)OC(=O)C)OC(=O)C4=CN=CC=C4)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















